[2-(diethylamino)ethyl]({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group and a difluoroethyl-methyl-pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method includes the alkylation of a pyrazole derivative with a diethylaminoethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an amine or alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in chemical reactions.
Uniqueness
What sets 2-(diethylamino)ethyl-5-methyl-1H-pyrazol-4-yl]methyl})amine apart from similar compounds is its unique combination of functional groups. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H24F2N4 |
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Molecular Weight |
274.35 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H24F2N4/c1-4-18(5-2)7-6-16-8-12-9-17-19(11(12)3)10-13(14)15/h9,13,16H,4-8,10H2,1-3H3 |
InChI Key |
FFMNCZJSAZYLLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=C(N(N=C1)CC(F)F)C |
Origin of Product |
United States |
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